Chemical Identity and Calculated Lipophilicity Compared to Core Scaffold
The compound possesses a unique combination of structural identifiers (MFCD26165292, NSC-11610) and a calculated XLogP3-AA of 3.6, distinguishing it from the unsubstituted pyrazolo[3,4-d]pyrimidine scaffold (XLogP3 = -0.4). This quantitative difference in lipophilicity is a primary driver for differential cellular permeability and is critical for selecting building blocks for CNS or kinase-targeted libraries [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | Unsubstituted 1H-pyrazolo[3,4-d]pyrimidine (XLogP3 = -0.4) |
| Quantified Difference | Δ 4.0 log units |
| Conditions | PubChem computed property; the comparator value is a class-level baseline. |
Why This Matters
A 4-log increase in calculated lipophilicity predicts drastically altered passive membrane permeability and metabolic stability, directly impacting compound selection for specific assay conditions or drug design programs.
- [1] PubChem. XLogP3-AA Computed Property for CID 223709 and CID 129856 (1H-pyrazolo[3,4-d]pyrimidine). Accessed 2026-04-30. View Source
